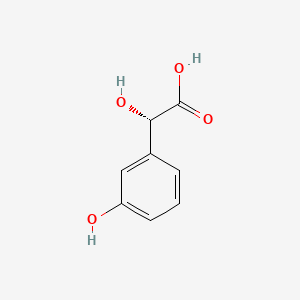

3-Hydroxymandelic acid, (+)-

Description

Contextual Significance in Chiral Chemistry and Bio-Oriented Synthesis

The presence of a stereocenter makes (+)-3-hydroxymandelic acid a valuable entity in chiral chemistry. Enantiomerically pure mandelic acid and its derivatives are highly sought after as chiral building blocks, or synthons, in the pharmaceutical industry. nih.gov They are critical starting materials for the asymmetric synthesis of a wide range of chiral drugs, including semi-synthetic penicillins and cephalosporins. google.com The specific three-dimensional arrangement of atoms in a single enantiomer can lead to significant differences in pharmacological activity, making the separation and synthesis of pure enantiomers a critical area of research.

In recent years, the principles of bio-oriented synthesis have gained prominence. This approach aims to create collections of complex and diverse molecules that are inspired by natural products, increasing the likelihood of discovering new compounds with biological activity. nih.govcam.ac.uk The biotechnological production of hydroxymandelic acids using genetically modified yeast exemplifies this trend, offering a greener, more sustainable route to these important chiral precursors from renewable resources like glucose. wikipedia.org Such methods align with the growing demand for environmentally benign chemical processes in both academic and industrial settings. rsc.org

Distinction and Importance of the (+)-Enantiomer in Academic Studies

The distinction between the (+) and (-) enantiomers of 3-hydroxymandelic acid is fundamental. While both share the same chemical formula and connectivity, their spatial arrangement dictates how they interact with other chiral molecules, such as enzymes and receptors in biological systems. The importance of studying a single enantiomer like (+)-3-hydroxymandelic acid lies in this potential for stereospecific interactions.

Academic research has focused extensively on developing methods to separate, or resolve, the enantiomers of mandelic acid derivatives. Techniques like gas chromatography and high-performance liquid chromatography (HPLC) using chiral stationary phases are common. mdpi.com The significant effort invested in these separation methods underscores the necessity of obtaining enantiomerically pure forms for research and development. nih.gov

Specific biological pathways can also differentiate between enantiomers. For instance, research has shown that the bacterium Pseudomonas convexa metabolizes mandelic acid through a pathway that involves L-Mandelate-4-hydroxylase. asm.org The "L" designation corresponds to the (S)-configuration, which is the (+)-enantiomer. This enzyme's specificity for the (+)-form highlights a clear biological distinction and provides a basis for its importance in metabolic and biodegradation studies.

Historical Perspectives on Mandelic Acid Derivative Research

The study of mandelic acid derivatives is built upon a long history of chemical inquiry. The parent compound, mandelic acid, was first isolated in 1831 by German pharmacist Ferdinand Ludwig Winckler from an extract of bitter almonds. wikipedia.org For much of its history, it was recognized for its antibacterial properties, particularly in the treatment of urinary tract infections. wikipedia.org

Research into hydroxylated derivatives gained traction in the mid-20th century. A significant milestone was the identification of 3-hydroxymandelic acid as a normal constituent of human urine in the 1970s, establishing its role as a metabolite. nih.gov Around the same period, scientific investigations began to uncover the role of hydroxymandelic acids in microbial metabolic pathways. asm.org As the principles of stereochemistry became more central to pharmacology, the focus shifted from the racemic mixture to the individual enantiomers, driving the development of the sophisticated chiral separation and asymmetric synthesis techniques used in modern chemical research. nih.govmdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

17514-00-0 |

|---|---|

Molecular Formula |

C8H8O4 |

Molecular Weight |

168.15 g/mol |

IUPAC Name |

(2S)-2-hydroxy-2-(3-hydroxyphenyl)acetic acid |

InChI |

InChI=1S/C8H8O4/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)/t7-/m0/s1 |

InChI Key |

OLSDAJRAVOVKLG-ZETCQYMHSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)O)[C@@H](C(=O)O)O |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(C(=O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for + 3 Hydroxymandelic Acid and Its Enantiomers

Enantioselective Chemical Synthesis Approaches

The direct synthesis of a single enantiomer of a chiral molecule, known as asymmetric synthesis, is often the most efficient route to obtaining enantiomerically pure compounds. This approach avoids the loss of 50% of the material inherent in the resolution of racemic mixtures.

Asymmetric Catalysis in Stereoselective Formation

Asymmetric catalysis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. Organocatalysis has emerged as a powerful tool in this regard. For instance, an enantioselective one-pot synthesis of (R)-mandelic acid esters has been developed utilizing an epi-quinine-derived urea (B33335) as an organocatalyst. mdpi.com This process involves a sequence of Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening hydrolysis, demonstrating the potential of organocatalysts to yield mandelic acid derivatives with high enantioselectivity from commercially available aldehydes. mdpi.com The versatility of this method is further highlighted by its application in preparing α-alkoxy esters with high enantiomeric excess through a domino ring-opening esterification step. mdpi.com

| Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee%) |

| epi-quinine-derived urea | Benzaldehyde (B42025) | Good to High | High |

| Chiral Phosphoric Acid | Glyoxylate (B1226380) | High | High |

| (S,S)-diphenylethylenediamine-derived imidazoline-aminophenol-Ni complex | 2-mercaptobenzaldehydes and β-nitrostyrenes | Up to 99% | 95% |

This table presents illustrative data from asymmetric catalysis of mandelic acid and its derivatives, highlighting the potential of these methods for 3-hydroxymandelic acid synthesis.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. nih.gov After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. nih.gov This strategy is a reliable and versatile method for synthesizing a wide array of enantiomerically pure compounds. nih.gov

Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully applied in numerous stereoselective transformations, including alkylation and aldol (B89426) reactions. nih.gov The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of the electrophile, leading to a high degree of diastereoselectivity. nih.gov Another commonly used chiral auxiliary is pseudoephedrine, which can be reacted with a carboxylic acid to form a chiral amide. Deprotonation and subsequent reaction with an electrophile are directed by the stereocenters of the pseudoephedrine backbone. nih.gov

| Chiral Auxiliary | Substrate | Diastereomeric Excess (de%) | Yield (%) |

| Evans Oxazolidinone | N-acyloxazolidinone | >95% | High |

| Pseudoephedrine | Carboxylic acid | High | Good |

| (-)-8-phenylmenthol | Chiral glyoxylate N-phenylethylimines | 87-96% | 78-81% |

This table provides examples of chiral auxiliaries used in the diastereoselective synthesis of chiral molecules, which could be applied to the synthesis of 3-hydroxymandelic acid.

Resolution of Racemic Mixtures via Chiral Resolving Agents

The separation of a racemic mixture into its constituent enantiomers, a process known as resolution, is a widely used method for obtaining optically active compounds. wikipedia.org

Direct crystallization methods involve the separation of enantiomers through crystallization without the need for a chiral resolving agent. One such technique is preferential crystallization, where a supersaturated solution of a racemic compound is seeded with crystals of one enantiomer, inducing the crystallization of that enantiomer. chemrxiv.org This method has been successfully applied to the resolution of racemic mandelic acid. researcher.life

Another approach is enantiospecific cocrystallization, where a chiral coformer is used to selectively crystallize one enantiomer from a racemic mixture. nih.gov Levetiracetam (B1674943) has been employed as a resolving agent in the enantiospecific cocrystallization of halogenated mandelic acids. mdpi.com The outcome of this resolution is dependent on the position and type of substituent on the mandelic acid ring. mdpi.com For instance, levetiracetam selectively cocrystallizes with the S-enantiomers of 2-chloro-, 3-chloro-, and 4-chloromandelic acid, but with the R-enantiomer of 4-fluoromandelic acid. mdpi.com

| Racemic Compound | Resolving Agent/Method | Solvent | Enantiomeric Excess (ee%) of Product |

| Mandelic Acid | Preferential Crystallization | Water | >95% |

| 3-Chloromandelic Acid | Levetiracetam (Cocrystallization) | Acetonitrile | 63% (of remaining R-enantiomer in liquid phase) |

| Halogenated Mandelic Acids | Levetiracetam (Cocrystallization) | Acetonitrile | Varies with substituent |

This table illustrates the application of direct crystallization techniques for the resolution of mandelic acid and its derivatives.

Ligand-exchange chromatography is a powerful technique for the separation of enantiomers. This method relies on the formation of diastereomeric ternary complexes between a chiral ligand, a metal ion (commonly copper(II)), and the enantiomers of the analyte. The differing stabilities of these diastereomeric complexes lead to their separation.

Chiral ligand-exchange high-speed countercurrent chromatography has been successfully applied to the enantioseparation of a range of aromatic α-hydroxyl acids, including 4-hydroxymandelic acid. nih.govnih.gov In this technique, a chiral ligand such as N-n-dodecyl-L-proline is added to the organic stationary phase, while a copper salt is present in the aqueous mobile phase. nih.gov The enantiomers are separated based on their differential partitioning between the two phases, which is governed by the stability of the diastereomeric complexes formed. nih.gov This method has been shown to be effective for both analytical and preparative-scale separations of mandelic acid derivatives. nih.gov

Biocatalytic Production and Engineering

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. The production of optically pure mandelic acids and their analogues through biocatalytic processes has been an area of significant research. wikipedia.org

Enzymatic syntheses of these compounds often employ nitrilases for the hydrolysis of nitriles, lipases or esterases for the hydrolysis or esterification of esters, and dehydrogenases for the reduction of ketones or oxidation of alcohols. wikipedia.org For example, the enzymatic resolution of substituted mandelic acids has been successfully achieved using Lipase PS 'Amano'. researchgate.net

Metabolic engineering of microorganisms, such as Saccharomyces cerevisiae, has enabled the de novo biosynthesis of 4-hydroxymandelic acid and mandelic acid from glucose. wikipedia.org This involves the introduction and expression of genes encoding for enzymes like hydroxymandelate synthase from bacteria into the yeast's metabolic pathways. wikipedia.org Furthermore, metabolic engineering of Escherichia coli has been employed to enhance the biosynthesis of mandelic acid by overexpressing key enzymes and repressing competing metabolic pathways, leading to significantly improved titers in bioreactor fermentations. mdpi.com

| Biocatalyst/Organism | Substrate | Product | Titer/Concentration | Enantiomeric Excess (ee%) |

| Lipase PS 'Amano' | Racemic 3-substituted mandelic acids | Enantiopure mandelic acids | - | High |

| Saccharomyces cerevisiae (engineered) | Glucose | 4-Hydroxymandelic acid | - | - |

| Escherichia coli (engineered) | Glucose | Mandelic Acid | 9.58 g/L | - |

This table summarizes examples of biocatalytic methods for the production of mandelic acid and its derivatives.

Enzymatic Cascade Reactions for Stereoselective Synthesis

Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single reaction vessel, have emerged as a powerful strategy for the stereoselective synthesis of chiral molecules like (+)-3-Hydroxymandelic acid. These one-pot syntheses are highly efficient, reduce waste by eliminating the need for intermediate purification steps, and operate under mild, environmentally friendly conditions.

A notable strategy involves the creation of artificial enzyme cascades to produce (R)-mandelic acid, the parent compound of (+)-3-Hydroxymandelic acid, with exceptional enantiomeric purity (>99% enantiomeric excess, or e.e.). One such cascade can convert L-phenylalanine into (R)-mandelic acid by combining five distinct enzymes for deamination, decarboxylation, epoxidation, hydrolysis, and double oxidation researchgate.net. This multi-enzyme system successfully produced 913 mg/L of (R)-mandelic acid from L-phenylalanine researchgate.net.

Another sophisticated cascade design for the deracemization of mandelic acids combines an (S)-enantioselective hydroxymandelate oxidase (HMO) with a mandelic acid racemase (MR) and a catalase (KatE) . In this system, the engineered oxidase selectively converts the (S)-enantiomer to an achiral keto acid, while the racemase continuously converts the remaining (R)-enantiomer into the (S)-form, allowing for a theoretical 100% yield of the oxidized product. This cascade was further integrated with transaminases to achieve the high-yielding conversion of racemic mandelic acids into enantiopure (R)- and (S)-phenylglycines .

Furthermore, recombinant E. coli cells have been engineered to co-express an (R)-specific oxynitrilase and a nitrilase. This whole-cell biocatalyst efficiently converts benzaldehyde and cyanide into (R)-mandelic acid with an enantiomeric excess greater than 95% in slightly acidic conditions google.com. This demonstrates the potential of whole-cell cascade systems to perform complex stereoselective syntheses.

Metabolic Engineering of Microbial Cell Factories

Metabolic engineering of microorganisms offers a route for the de novo biosynthesis of (+)-3-Hydroxymandelic acid and its analogs from simple, renewable feedstocks like glucose. By introducing and optimizing novel biosynthetic pathways in robust industrial microbes such as Saccharomyces cerevisiae and Escherichia coli, researchers can create cellular factories for sustainable chemical production.

The yeast Saccharomyces cerevisiae has been successfully engineered for the de novo production of mandelic acid (MA) and 4-hydroxymandelic acid (HMA) from glucose hmdb.cahmdb.ca. The core of this strategy involved expressing a hydroxymandelate synthase (HmaS) from bacteria like Amycolatopsis orientalis or Nocardia uniformis hmdb.ca. This enzyme converts the aromatic alpha-keto acids phenylpyruvate (PPA) and 4-hydroxyphenylpyruvate (HPP), intermediates in the yeast's native aromatic amino acid pathway, into MA and HMA, respectively.

Initial expression of the A. orientalis HmaS in a wild-type yeast strain yielded 0.7 mg/L of MA and 119 mg/L of HMA hmdb.ca. To boost production, the aromatic amino acid pathway was systematically engineered. Key modifications included:

Overexpression of feedback-resistant versions of key enzymes in the shikimate pathway (e.g., ARO3K222L, ARO4K220L) to increase the supply of precursors hmdb.ca.

Deletion of competing pathways, such as the Ehrlich pathway (by deleting aro10), to channel more metabolic flux towards the desired products hmdb.ca.

Blocking pathways to competing aromatic amino acids (e.g., deleting TRP2 to block tryptophan synthesis) hmdb.ca.

Deleting the gene TYR1 to prevent the formation of 4-hydroxyphenylpyruvate, which successfully redirected the pathway to produce 236 mg/L of MA, a more than 200-fold increase over the initial strain hmdb.ca.

These targeted genetic modifications demonstrate the potential of S. cerevisiae as a versatile platform for producing various hydroxymandelic acid derivatives.

| Genetic Modification in S. cerevisiae | Product | Titer (mg/L) hmdb.ca |

| Expressing HmaS from A. orientalis | Mandelic Acid | 0.7 |

| Expressing HmaS from A. orientalis | 4-Hydroxymandelic Acid | 119 |

| Engineered shikimate pathway + aro10Δ | Mandelic Acid | 2.9 |

| Engineered shikimate pathway + aro10Δ | 4-Hydroxymandelic Acid | 465 |

| Full pathway engineering + tyr1Δ | Mandelic Acid | 236 |

Escherichia coli is another highly effective chassis organism for producing hydroxymandelic acids. Researchers have applied a systematic metabolic engineering approach to achieve high-titer production of mandelic acid from glucose. A key step was screening for a highly efficient hydroxymandelate synthase (HMAS) homolog, identifying the enzyme from Actinosynnema mirum as optimal nist.gov.

To enhance production, the metabolic network of E. coli was rewired by:

Optimizing Precursor Supply: The shikimate pathway was enhanced to increase the availability of precursors phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) nist.gov.

Blocking Competing Pathways: CRISPR interference (CRISPRi) was used to repress genes involved in competing metabolic pathways, thereby redirecting carbon flux towards mandelic acid synthesis nist.gov.

This systematic approach, combined with high-cell-density cultivation in a 5 L bioreactor, resulted in a mandelic acid titer of 9.58 g/L, the highest reported for microbial production from glucose nist.govnih.gov. In a different approach, a five-enzyme cascade was expressed in an L-phenylalanine-overproducing E. coli strain, enabling the production of (R)-mandelic acid from glycerol (B35011) or glucose at titers of 760 mg/L and 455 mg/L, respectively, through a coupled-cell biotransformation process researchgate.net.

| E. coli Engineering Strategy | Precursor(s) | Titer Achieved researchgate.netnist.gov |

| HMAS expression & CRISPRi flux control | Glucose | 9.58 g/L |

| Coupled-cell 5-enzyme cascade | Glycerol | 760 mg/L |

| Coupled-cell 5-enzyme cascade | Glucose | 455 mg/L |

Directed Evolution of Hydroxymandelate Synthases and Oxidases

Directed evolution is a powerful protein engineering technique used to tailor enzyme properties for specific industrial applications. By mimicking natural selection in the laboratory, scientists can generate enzyme variants with enhanced activity, stability, or altered substrate specificity. This approach has been pivotal in developing biocatalysts for (+)-3-Hydroxymandelic acid synthesis.

One significant achievement was the conversion of a hydroxyphenylpyruvate dioxygenase (HppD), an enzyme involved in tyrosine catabolism, into a hydroxymandelate synthase (HmaS) amazonaws.comwikipedia.org. Despite sharing a common substrate and the first catalytic step, these enzymes yield different products. Through directed evolution, researchers successfully introduced HmaS activity into the HppD scaffold with just two amino acid substitutions, demonstrating the feasibility of repurposing existing enzymes for novel biosynthetic pathways amazonaws.com.

Directed evolution has also been applied to hydroxymandelate oxidase (HMO), an enzyme that oxidizes hydroxymandelic acids. Through three rounds of iterative saturation mutagenesis, an engineered HMO mutant (A80G-T159S-T162Q) was created that exhibited a 23-fold enhancement in catalytic efficiency (kcat/KM) for the (S)-enantioselective oxidation of 4-hydroxymandelic acid . Substrate docking simulations revealed that the mutations facilitated better substrate binding and catalysis. This improved oxidase is a key component in efficient deracemization cascades for producing enantiopure compounds .

These examples highlight how directed evolution can rapidly generate highly efficient and specific enzymes, overcoming the limitations of naturally occurring biocatalysts and enabling the development of robust synthetic pathways.

Sustainable and Cyanide-Free Biotransformation Strategies

A major driver for developing biocatalytic routes to (+)-3-Hydroxymandelic acid is the desire to replace traditional chemical methods that rely on toxic and hazardous reagents, particularly cyanide. The Strecker synthesis, a common route to α-hydroxy acids, involves the use of highly toxic cyanide salts researchgate.net. Biotransformation strategies offer green, safe, and sustainable alternatives.

The metabolic engineering of S. cerevisiae and E. coli exemplifies this shift, utilizing renewable feedstocks like glucose or glycerol to produce mandelic acid derivatives de novo researchgate.nethmdb.ca. These whole-cell fermentation processes completely avoid the use of toxic chemicals and operate under mild, aqueous conditions.

Similarly, multi-enzyme cascades have been designed to be inherently sustainable. For instance, a novel five-enzyme cascade was developed to produce (R)-mandelic acid from bio-based L-phenylalanine or from styrene (B11656), a readily available industrial chemical researchgate.net. This process, which involves epoxidation, hydrolysis, and oxidation steps, is entirely cyanide-free and achieved a concentration of 1.52 g/L of (R)-mandelic acid from styrene with over 99% enantiomeric excess researchgate.net. These biocatalytic methods not only enhance safety and reduce environmental impact but also provide superior stereoselectivity, leading to higher-purity products.

Chemoselective Modifications and Derivatization Strategies

(+)-3-Hydroxymandelic acid possesses three distinct functional groups: a carboxylic acid, an α-hydroxyl group, and a phenolic hydroxyl group. This multifunctionality allows for a range of chemoselective modifications and derivatization strategies to produce diverse chemical structures. Chemoselectivity—the ability to react with one functional group in the presence of others—is key to its synthetic utility.

One of the most common and important modifications is esterification of the carboxylic acid group. Boric acid has been demonstrated as a highly effective catalyst for the chemoselective esterification of α-hydroxycarboxylic acids, including mandelic acid researchgate.netamazonaws.com. This method allows for the conversion of the carboxylic acid to its corresponding methyl, ethyl, or isopropyl ester in high yields (68-99%) without requiring protection of the adjacent α-hydroxyl group amazonaws.com. This selectivity is crucial for creating ester derivatives while preserving the chiral hydroxyl center.

The phenolic hydroxyl group can also be targeted for derivatization through reactions such as etherification or esterification, common modifications for natural phenols nih.gov. These reactions can alter the compound's solubility, polarity, and biological activity. Selective deprotonation of the more acidic phenolic hydroxyl can enhance its nucleophilicity, allowing for preferential alkylation or acylation at this position nih.gov.

Furthermore, the α-hydroxyl group can be modified. For example, the ammonolysis of hydroxymandelic acids has been used to synthesize α-phenylglycines, effectively converting the hydroxyl group into an amino group researchgate.net. This transformation is valuable for producing non-canonical amino acids, which are important building blocks in pharmaceuticals. These derivatization strategies underscore the value of (+)-3-Hydroxymandelic acid as a versatile chiral building block for synthesizing a wide array of more complex molecules.

Oxidative Decarboxylation in Related Mandelic Acid Synthesis

Oxidative decarboxylation is a powerful transformation in organic synthesis that can be conceptually applied to the synthesis of mandelic acid derivatives. This process typically involves the removal of a carboxyl group from an α-keto acid or a related substrate, with a concurrent oxidation step. While direct synthesis of 3-hydroxymandelic acid via oxidative decarboxylation of a specific precursor is not extensively documented in readily available literature, the principles can be understood from related transformations.

The general strategy would involve the oxidative decarboxylation of a suitably substituted phenylglyoxylic acid. For instance, the electrochemical oxidation of 3,4-dihydroxymandelic acid has been studied, demonstrating a process where the mandelic acid derivative is initially oxidized to an o-benzoquinone, which then undergoes decarboxylation nih.gov. This suggests that a similar pathway could be envisioned for a 3-hydroxyphenylglyoxylic acid precursor.

A review of oxidative decarboxylation of arylacetic acids highlights various methods to produce aryl aldehydes and ketones chemrevlett.com. These reactions often employ metal catalysts or metal-free conditions with specific oxidizing agents. For example, NaN3-catalyzed oxidative decarboxylation of arylacetic acids using a hypervalent iodine reagent has been reported to be effective under mild conditions chemrevlett.com. While these examples typically lead to the corresponding aldehyde or ketone, modification of the reaction conditions or substrate could potentially yield the desired α-hydroxy acid.

The following table outlines representative conditions for oxidative decarboxylation of arylacetic acids, which could be adapted for the synthesis of 3-hydroxymandelic acid precursors.

| Catalyst/Reagent | Oxidant | Solvent | Temperature | Product Type |

| NaN3 | Phenyliodine(III) diacetate (PIDA) | Acetonitrile | Room Temperature | Aryl aldehydes/ketones |

| CuFe2O4 | Air | - | 120 °C | (Hetero)aryl aldehydes/ketones |

| None | Tetrabutylammonium periodate (B1199274) (TBAPI) | Dioxane | Reflux | Aromatic aldehydes/ketones |

This table presents generalized conditions from studies on arylacetic acids and not specifically for 3-hydroxymandelic acid synthesis.

Further research is required to develop a specific and efficient oxidative decarboxylation protocol for the direct synthesis of (+)-3-hydroxymandelic acid.

Condensation Reactions with Aromatic Precursors

A more established and versatile approach for the synthesis of hydroxymandelic acids involves the condensation of a phenolic compound with glyoxylic acid. This reaction, typically carried out under alkaline conditions, introduces the α-hydroxycarboxylic acid moiety onto the aromatic ring.

The synthesis of various mandelic acid derivatives through this method has been reported. For example, 4-hydroxy-3-methoxymandelic acid is synthesized by the condensation of guaiacol (B22219) with glyoxylic acid researchgate.netacs.org. Similarly, p-hydroxymandelic acid can be produced from the condensation of phenol (B47542) with glyoxylic acid researchgate.net. These examples strongly suggest that 3-hydroxymandelic acid can be synthesized by the condensation of a suitable 3-hydroxylated aromatic precursor, such as resorcinol (B1680541), with glyoxylic acid.

The reaction conditions for these condensations are crucial for achieving good yields and selectivity. Key parameters include the choice of base, reaction temperature, and the molar ratio of reactants. For instance, in the synthesis of 4-hydroxy-3-methoxymandelic acid, the use of a base like sodium hydroxide (B78521) is common, and the reaction is often performed at or below room temperature to minimize side reactions acs.org.

| Aromatic Precursor | Condensing Agent | Base | Solvent | Temperature | Product |

| Guaiacol | Glyoxylic acid | Sodium hydroxide | Water | Room Temperature | 4-hydroxy-3-methoxymandelic acid |

| Phenol | Glyoxylic acid | Alkali | Aqueous | - | p-hydroxymandelic acid |

This table is based on analogous reactions and serves as a model for the synthesis of 3-hydroxymandelic acid.

Once the racemic 3-hydroxymandelic acid is synthesized, the desired (+)-enantiomer must be obtained through chiral resolution or asymmetric synthesis. Classical resolution involves the formation of diastereomeric salts with a chiral resolving agent, such as a chiral amine missouri.edugoogle.com. Enzymatic resolution, utilizing lipases or other hydrolases, offers a highly enantioselective alternative for separating the enantiomers researchgate.net. Asymmetric synthesis, employing chiral catalysts or auxiliaries from the outset, can directly lead to an enantiomerically enriched product. Chemoenzymatic methods, which combine chemical synthesis with enzymatic steps, are also powerful strategies for producing enantiopure compounds like (+)-3-hydroxymandelic acid nih.gov.

Metabolic and Enzymatic Transformation Pathways of 3 Hydroxymandelic Acid

Endogenous Metabolic Pathways and Intermediates

In mammals, 3-Hydroxymandelic acid is recognized primarily as a metabolite of several important biogenic amines, including the synthetic sympathomimetic agent phenylephrine (B352888) and the endogenous catecholamines, adrenaline and noradrenaline.

Role as a Metabolite of Phenylephrine and Related Biogenic Amines

3-Hydroxymandelic acid is a major metabolite of Phenylephrine. medchemexpress.combiocat.com The primary metabolic route for phenylephrine involves oxidative deamination catalyzed by the enzyme monoamine oxidase (MAO), which leads to the formation of 3-hydroxymandelic acid. google.comnih.gov This metabolite is considered inactive with respect to α1- and α2-adrenergic receptors. google.com Following its formation, 3-hydroxymandelic acid and other phenylephrine metabolites are primarily eliminated from the body through urine. google.comwikipedia.org

Derivatives of mandelic acid are also formed from the metabolism of the endogenous catecholamines adrenaline and noradrenaline. hmdb.cawikipedia.org This process involves the action of two key enzymes: monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT). hmdb.ca The metabolism of norepinephrine, for instance, results in the formation of normetanephrine (B1208972) and 3-methoxy-4-hydroxy-mandelic acid (vanillylmandelic acid, VMA). wikipedia.org 3-Hydroxymandelic acid is thus a related metabolite in the broader pathway of catecholamine degradation.

| Precursor Compound | Key Enzymes | Major Metabolite(s) |

| Phenylephrine | Monoamine Oxidase (MAO) | 3-Hydroxymandelic acid google.comnih.gov |

| Adrenaline | Monoamine Oxidase (MAO), Catechol-O-methyl transferase (COMT) | Mandelic acid derivatives hmdb.ca |

| Noradrenaline | Monoamine Oxidase (MAO), Catechol-O-methyl transferase (COMT) | Mandelic acid derivatives (e.g., Vanillylmandelic acid) hmdb.cawikipedia.org |

Formation from Aromatic Amino Acid Precursors

The biosynthesis of mandelic acid and its hydroxylated derivatives can originate from aromatic amino acids through the shikimate pathway. frontiersin.org This fundamental pathway in microorganisms and plants produces the aromatic amino acids phenylalanine, tyrosine, and tryptophan. The pathway begins with phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate (E4P) and proceeds through several intermediates to chorismate, a key branch point. frontiersin.org

Chorismate can be converted to phenylpyruvate, which serves as a direct precursor for mandelic acid. wikipedia.org The enzyme hydroxymandelate synthase (HMAS) can catalyze the conversion of phenylpyruvate to mandelic acid and its hydroxylated forms. nih.gov For example, studies involving engineered Saccharomyces cerevisiae have demonstrated that expressing HMAS from bacteria like Amycolatopsis orientalis enables the de novo biosynthesis of 4-hydroxymandelic acid and, to a lesser extent, mandelic acid from glucose. nih.gov The enzyme utilizes 4-hydroxyphenylpyruvate as its native substrate but can also act on phenylpyruvate. nih.gov Metabolic engineering strategies, such as increasing precursor supply from the shikimate pathway and blocking competing pathways, have been employed to enhance the production of these compounds in microorganisms. nih.govmdpi.com

Microbial Degradation and Bioconversion Processes

Microorganisms have evolved diverse catabolic pathways to utilize aromatic compounds as sources of carbon and energy. 3-Hydroxymandelic acid and its parent compound, mandelic acid, are intermediates in these complex degradative routes, particularly in bacteria and fungi.

Bacterial Metabolism of Hydroxylated Aromatics (e.g., Pseudomonas putida)

Pseudomonas putida is a bacterium well-known for its metabolic versatility and its ability to degrade a wide array of aromatic compounds. researchgate.netasm.org The degradation of mandelic acid in P. putida proceeds through the well-characterized "mandelate pathway". nih.gov This pathway funnels various substituted mandelates into central metabolism. The key enzymatic steps are outlined below.

The Mandelic Acid Degradation Pathway in Pseudomonas putida

| Step | Enzyme | Reaction Catalyzed |

|---|---|---|

| 1 | Mandelate (B1228975) Racemase | Interconversion of D(-) and L(+) mandelate enantiomers. nih.gov |

| 2 | L-Mandelate Dehydrogenase | Oxidation of L-mandelate to benzoylformate. nih.gov |

| 3 | Benzoylformate Decarboxylase | Decarboxylation of benzoylformate to benzaldehyde (B42025). nih.gov |

From benzoate, the compound enters the β-ketoadipate pathway for further degradation and eventual entry into the tricarboxylic acid (TCA) cycle. researchgate.net While the classic pathway describes the degradation of mandelic acid, related pathways exist for hydroxylated derivatives. For instance, Pseudomonas convexa metabolizes mandelic acid via a pathway involving 4-hydroxymandelic acid and 4-hydroxybenzoic acid as intermediates. nih.gov

Fungal Biotransformations (e.g., Aspergillus niger)

The fungus Aspergillus niger is also capable of metabolizing mandelic acid and its derivatives. nih.gov Cell-free extracts from A. niger can oxidize both D(-) and L(+) enantiomers of mandelate. nih.gov The pathway proceeds through benzoylformate and benzaldehyde to benzoate. nih.gov In a parallel pathway, dl-p-hydroxymandelate is oxidized to p-hydroxybenzoate. nih.gov This intermediate is then further hydroxylated to protocatechuate, which can undergo ring cleavage. nih.govmdpi.com

The initial steps are catalyzed by distinct dehydrogenases: a particulate D(-)-mandelate dehydrogenase and a soluble L(+)-mandelate dehydrogenase. nih.gov Subsequent conversion of benzoylformate to benzaldehyde is carried out by a decarboxylase that requires thiamine (B1217682) pyrophosphate as a cofactor. nih.gov This demonstrates the capacity of fungi to perform specific biotransformations, including hydroxylations and oxidations, on aromatic acids like 3-hydroxymandelic acid. researchgate.netmdpi.com

Mechanistic Elucidation of Enzymatic Reactions

The transformation of 3-hydroxymandelic acid and related compounds is accomplished by a variety of enzymes with specific mechanistic actions and cofactor requirements.

The hydroxylation of aromatic amino acids, the precursors to compounds like 3-hydroxymandelic acid, is catalyzed by a family of tetrahydropterin-dependent aromatic amino acid hydroxylases. nih.govnih.gov These non-heme iron enzymes utilize a pterin (B48896) cofactor to activate molecular oxygen for the hydroxylation of the aromatic ring. nih.gov

In microbial degradation pathways, the enzymes involved have been studied in detail. In the degradation of mandelic acid by Pseudomonas convexa, the initial hydroxylation step is catalyzed by L-mandelate-4-hydroxylase, a soluble enzyme that requires a tetrahydropteridine, reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), and Fe²⁺ for its activity. nih.gov The subsequent enzyme, L-4-hydroxymandelate oxidase, is a particulate enzyme that catalyzes an oxidative decarboxylation reaction, requiring flavin adenine dinucleotide (FAD) and Mn²⁺. nih.gov

The enzymes of the classic mandelate pathway in P. putida and A. niger also have specific cofactor needs. L-mandelate dehydrogenase is often flavin-dependent, while benzaldehyde dehydrogenases are typically dependent on nicotinamide adenine dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (NADP⁺). nih.gov Benzoylformate decarboxylase requires thiamine pyrophosphate (TPP) for the non-oxidative decarboxylation of the α-keto acid intermediate. nih.gov

Summary of Key Enzymes and Their Characteristics

| Enzyme | Organism/Pathway | Reaction Type | Cofactor(s) Required |

|---|---|---|---|

| Monoamine Oxidase (MAO) | Endogenous | Oxidative deamination | FAD |

| L-Mandelate-4-hydroxylase | Pseudomonas convexa | Hydroxylation | Tetrahydropteridine, NADPH, Fe²⁺ nih.gov |

| L-4-Hydroxymandelate oxidase | Pseudomonas convexa | Oxidative decarboxylation | FAD, Mn²⁺ nih.gov |

| L-Mandelate Dehydrogenase | P. putida, A. niger | Oxidation | FAD, FMN, NAD⁺ |

| Benzoylformate Decarboxylase | P. putida, A. niger | Decarboxylation | Thiamine pyrophosphate (TPP) nih.gov |

Oxygenase and Monooxygenase Catalysis (e.g., Hydroxymandelate Synthase, HpaB)

Oxygenases are a class of enzymes that catalyze the incorporation of oxygen from O₂ into a substrate. This process is fundamental to the biosynthesis of hydroxylated compounds like 3-hydroxymandelic acid. Key enzymes in this context include hydroxymandelate synthase (HmaS) and 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (HpaB), which, while acting on different primary substrates to produce hydroxylated aromatic molecules, exemplify the catalytic strategies employed.

Hydroxymandelate Synthase (HmaS)

Hydroxymandelate synthase (HmaS) is a non-heme iron-dependent dioxygenase that plays a critical role in the biosynthesis of hydroxymandelate. wisconsin.eduacs.org It catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to 4-hydroxymandelate (B1240059) through a complex reaction involving decarboxylation and aliphatic hydroxylation. wisconsin.edu HmaS and the related enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) use the same substrates, HPP and O₂, but yield different products. While HPPD hydroxylates the aromatic ring, HmaS specifically hydroxylates the benzylic carbon of the substrate. nih.govnih.gov

The catalytic cycle of HmaS is believed to proceed through several key steps:

Substrate Binding : 4-hydroxyphenylpyruvate (HPP) binds to the active site containing an Fe(II) ion.

Oxygen Binding and Activation : Molecular oxygen (O₂) binds to the iron center, leading to the formation of a highly reactive Fe(IV)=O (oxoferryl) intermediate.

Hydroxylation : The Fe(IV)=O species abstracts a hydrogen atom from the benzylic carbon of the substrate. This is followed by a "rebound" mechanism where the hydroxyl group is transferred to the resulting substrate radical, forming the hydroxymandelate product. nih.govacs.org

Research using kinetic isotope effects has provided evidence for this hydrogen atom abstraction/rebound mechanism. nih.gov Computational studies have further elucidated that the specific conformation of amino acid residues, such as Ser201, in the enzyme's active site plays a crucial role in directing the reaction towards benzylic hydroxylation (the HmaS reaction) instead of aromatic hydroxylation (the HPPD reaction). nih.gov

HpaB Monooxygenase

HpaB is the oxygenase component of a two-component flavin-dependent monooxygenase system. rsc.orgnih.gov These enzymes catalyze the ortho-hydroxylation of various aromatic compounds. rsc.orgnih.gov The HpaB system from Pseudomonas aeruginosa and Thermus thermophilus, for example, hydroxylates 4-hydroxyphenylacetate (4-HPA) to produce 3,4-dihydroxyphenylacetate. nih.gov

The mechanism of HpaB involves a flavin cofactor and proceeds as follows:

Flavin Reduction : A partner reductase enzyme (HpaC) provides a reduced flavin adenine dinucleotide (FADH₂).

Oxygen Reaction : The reduced flavin reacts with molecular oxygen to form a C4a-hydroperoxyflavin intermediate, which is the key hydroxylating agent. nih.gov

Substrate Hydroxylation : The substrate, such as 4-HPA, binds to the active site. The terminal oxygen of the C4a-hydroperoxyflavin is then transferred to the aromatic ring of the substrate, typically at the position ortho to an existing hydroxyl group. nih.govnih.gov

While HpaB does not directly produce 3-hydroxymandelic acid, its mechanism of aromatic hydroxylation is a key example of monooxygenase catalysis that generates hydroxylated phenyl derivatives.

| Feature | Hydroxymandelate Synthase (HmaS) | HpaB Monooxygenase |

|---|---|---|

| Enzyme Class | Dioxygenase (non-heme iron) | Monooxygenase (two-component, flavin-dependent) |

| Typical Substrate | 4-Hydroxyphenylpyruvate (HPP) | 4-Hydroxyphenylacetate (4-HPA) and other phenolics |

| Product | 4-Hydroxymandelate | 3,4-Dihydroxyphenylacetate |

| Key Intermediate | Fe(IV)=O (Oxoferryl) | C4a-hydroperoxyflavin |

| Reaction Type | Benzylic Hydroxylation & Decarboxylation | Aromatic ortho-Hydroxylation |

Racemase Activity and Stereochemical Interconversions

3-Hydroxymandelic acid, like its parent compound mandelic acid, possesses a chiral center at the alpha-carbon, meaning it can exist as two non-superimposable mirror images or enantiomers: (+)-3-hydroxymandelic acid and (-)-3-hydroxymandelic acid. The interconversion between these stereoisomers is a critical metabolic process catalyzed by enzymes known as racemases.

Mandelate Racemase (MR)

Mandelate racemase (MR) is a well-characterized enzyme from the enolase superfamily that catalyzes the Mg²⁺-dependent interconversion of (R)- and (S)-mandelate. nih.gov It is a key enzyme in the mandelate pathway, which allows organisms like Pseudomonas putida to utilize mandelic acid as a sole carbon source. hmdb.caacs.org This enzymatic activity is crucial for providing the correct enantiomer for subsequent enzymes in the metabolic pathway. For instance, (S)-mandelate dehydrogenase specifically acts on the (S)-enantiomer, so the presence of mandelate racemase ensures that any (R)-mandelate can be efficiently converted and utilized.

The mechanism of mandelate racemase involves the abstraction of the proton from the α-carbon of the mandelate enantiomer. hmdb.ca This abstraction is facilitated by two general base catalysts in the active site, Lys 166 and His 297, which abstract the proton from opposite faces of the substrate. This process generates a planar, achiral enolate intermediate that is stabilized by the Mg²⁺ ion. The subsequent reprotonation of this intermediate can occur from either face, resulting in the formation of either the (R)- or (S)-enantiomer, thus leading to racemization.

While the substrate specificity of mandelate racemase has been studied, its activity on substituted mandelates like 3-hydroxymandelic acid is not as extensively documented. However, the fundamental mechanism provides a clear model for the stereochemical interconversion of this class of molecules. The presence of a hydroxyl group on the phenyl ring is unlikely to prevent the core catalytic mechanism of α-proton abstraction and reprotonation. The Human Metabolome Database notes that 3-hydroxymandelic acid is a derivative of mandelic acid and is involved in the mandelate pathway, which includes mandelate racemase. hmdb.ca Dynamic kinetic resolution, a technique to obtain a single enantiomer from a racemic mixture, has been successfully applied to mandelic acid by combining mandelate racemase with a stereoselective crystallization process, highlighting the enzyme's efficiency in interconverting enantiomers. rsc.org

| Step | Description | Key Components |

|---|---|---|

| 1 | Binding of one enantiomer (e.g., R-mandelate) to the active site. | Enzyme active site, Mg²⁺ cofactor |

| 2 | Abstraction of the α-proton by a basic amino acid residue. | Lys 166 or His 297 |

| 3 | Formation of a planar, achiral enolate intermediate. | Enolate intermediate stabilized by Mg²⁺ |

| 4 | Reprotonation of the enolate intermediate from the opposite face. | Conjugate acid of the catalytic base |

| 5 | Release of the opposite enantiomer (e.g., S-mandelate). | Product enantiomer |

Applications As Chiral Building Blocks and Research Intermediates

Synthesis of Optically Active Pharmaceutical Intermediates

The synthesis of single-enantiomer drugs is a critical focus in the pharmaceutical industry to enhance efficacy and minimize potential side effects associated with the inactive or harmful enantiomer. Chiral building blocks, or "chirons," are essential in this endeavor, providing a stereochemically defined starting point for the synthesis of complex drug molecules. (+)-3-Hydroxymandelic acid and its parent compound, mandelic acid, are utilized as precursors in the synthesis of various pharmaceuticals.

Mandelic acid itself is a precursor to drugs like cyclandelate (B1669388) and homatropine. wikipedia.org The principles of using chiral synthons like (+)-3-Hydroxymandelic acid are central to creating a wide array of enantiomerically pure pharmaceutical compounds. The demand for such chiral intermediates continues to grow as the pharmaceutical industry increasingly moves towards developing single-enantiomer drugs to improve therapeutic outcomes. nih.gov

The versatility of this chiral building block is demonstrated in its application to the stereodivergent synthesis of various alkaloids, including 3-piperidinol alkaloids and cytotoxic marine alkaloids. portico.org This approach allows for the creation of multiple stereoisomers of a target molecule from a single chiral precursor, which is invaluable for studying structure-activity relationships in drug discovery.

Table 1: Examples of Pharmaceutical Applications Derived from Mandelic Acid Core Structures

| Drug/Intermediate Class | Application | Role of Chiral Mandelic Acid Structure |

| Homatropine | Ophthalmic agent (pupil dilation) | Replaced tropic acid in the synthesis, providing a shorter duration of action. wikipedia.org |

| 3-Piperidinol alkaloids | Diverse biological activities | Serves as a key chiral building block for stereodivergent synthesis. portico.org |

| Semi-synthetic penicillins | Antibiotics | Used in the production process. |

Development of Chiral Resolving Agents

Chiral resolution is a fundamental technique for separating racemic mixtures into their constituent enantiomers. The process typically involves reacting the racemate with an enantiomerically pure substance, known as a chiral resolving agent, to form a pair of diastereomers. These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. wikipedia.orgchemeurope.com

(+)-3-Hydroxymandelic acid, and more broadly mandelic acid, is employed as a chiral resolving agent, particularly for separating racemic bases. libretexts.orglibretexts.org The acidic nature of the carboxylic group allows it to form diastereomeric salts with chiral amines. The differing solubilities of these salts enable the separation of the enantiomers. After separation, the chiral auxiliary can be removed, yielding the enantiomerically pure amine.

For instance, (S)-mandelic acid is used in the resolution of racemic alcohols through the formation of diastereomeric salts, a key step in the synthesis of the drug duloxetine. chemeurope.com This highlights the practical application of mandelic acid derivatives in large-scale industrial processes. The effectiveness of the resolution depends on finding a suitable resolving agent that forms easily separable, crystalline diastereomers. chiralpedia.com

Table 2: Use of Mandelic Acid Derivatives in Chiral Resolution

| Racemic Compound Type | Resolving Agent | Principle of Separation | Example Application |

| Chiral Amines | (+)-Mandelic Acid | Formation of diastereomeric salts with different solubilities. libretexts.orglibretexts.org | Resolution of various synthetic amine intermediates. |

| Racemic Alcohols | (S)-Mandelic Acid | Formation of a diastereomeric salt that crystallizes preferentially. chemeurope.com | Synthesis of the antidepressant duloxetine. chemeurope.com |

| Chiral Hydroxy Acids | Optically active α-methylbenzylamine | Coordination and self-assembly for NMR spectroscopic discrimination. nih.gov | Analytical enantiodiscrimination. nih.gov |

Precursor Role in Synthesis of Other Value-Added Compounds (e.g., Vanillin)

(+)-3-Hydroxymandelic acid and its related structures are important intermediates in the chemical and biotechnological synthesis of valuable aromatic compounds, most notably vanillin. Vanillin, a widely used flavoring agent, can be synthesized through a process involving the condensation of a phenol (B47542) (like guaiacol) with glyoxylic acid to form a mandelic acid derivative, which is then oxidized. researchgate.netwikipedia.org

Specifically, 3-methoxy-4-hydroxymandelic acid (also known as vanillylmandelic acid or VMA) is a direct intermediate in a major industrial route to vanillin. wikipedia.orgresearchgate.net This process involves two main steps:

Condensation: Guaiacol (B22219) reacts with glyoxylic acid in an alkaline solution to produce 3-methoxy-4-hydroxymandelic acid. researchgate.netwikipedia.org

Oxidative Decarboxylation: The resulting mandelic acid derivative is then oxidized, often using a copper catalyst and air, to yield vanillin. researchgate.net High conversion rates, with some processes achieving up to 88% conversion to vanillin, have been reported. researchgate.net

Similarly, 3-ethoxy-4-hydroxymandelic acid serves as an intermediate in the synthesis of ethyl vanillin, another important flavoring compound. google.com

Furthermore, biotechnological routes are being explored where microorganisms or enzymes are used to transform phenolic acids into value-added compounds. mdpi.com This includes the enzymatic conversion of precursors like ferulic acid to vanillic acid, which can then be reduced to vanillin. nih.gov These biotransformation pathways represent a growing field aiming for more sustainable and "natural" production methods for compounds like vanillin. nih.govlongdom.org

Contributions to Complex Alkaloid and Natural Product Synthesis

Chiral auxiliaries, which are temporarily incorporated into a synthesis to direct the stereochemical outcome of subsequent reactions, represent a related concept. wikipedia.org While mandelic acid itself was one of the early chiral auxiliaries introduced, its derivatives continue to be used as chiral building blocks in the synthesis of a variety of natural products and alkaloids. wikipedia.org For example, the synthesis of various 3-piperidinol alkaloids and other biologically active compounds has been achieved using chiral building blocks derived from simple starting materials, demonstrating the power of this synthetic strategy. portico.orgelsevierpure.com

The synthesis of complex natural products often involves numerous stereocenters, and establishing the first one with high fidelity is crucial. By starting with a molecule like (+)-3-Hydroxymandelic acid, synthetic chemists can build complexity in a controlled and predictable manner, which is essential for the efficient total synthesis of intricate natural products.

Advanced Analytical Techniques for Structural and Stereochemical Characterization

High-Resolution Spectroscopic Methods

High-resolution spectroscopic techniques are indispensable for the detailed characterization of (+)-3-hydroxymandelic acid at the molecular level. These methods probe the interactions of the molecule with electromagnetic radiation, yielding data that is then translated into structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-13C HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. For (+)-3-hydroxymandelic acid, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to assign the proton (¹H) and carbon (¹³C) signals and to establish connectivity within the molecule.

In ¹H NMR spectra of 3-hydroxymandelic acid, distinct signals corresponding to the aromatic protons, the methine proton, and the hydroxyl and carboxylic acid protons are observed. The chemical shifts of these protons are influenced by their local electronic environment. Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.

Heteronuclear Single Quantum Coherence (HSQC) is a 2D NMR technique that correlates the chemical shifts of directly bonded proton and carbon atoms. This is particularly useful for unambiguously assigning the signals in complex spectra. In the HSQC spectrum of 3-hydroxymandelic acid, cross-peaks are observed between the signals of each proton and the carbon atom to which it is attached. This allows for a definitive assignment of the ¹H and ¹³C resonances. For instance, the methine proton signal will show a correlation to the methine carbon signal.

Below is a table summarizing the typical ¹H and ¹³C NMR chemical shifts for 3-hydroxymandelic acid, as well as the correlations observed in an HSQC experiment.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H-¹³C HSQC Correlation |

| Aromatic CH | 6.85 - 7.29 | 116.4 - 132.8 | Yes |

| Methine CH | ~4.92 | ~77.4 | Yes |

| Carboxylic Acid COOH | Variable | ~182.0 | No (no directly attached proton) |

| Phenolic OH | Variable | - | No |

| Methine OH | Variable | - | No |

Note: Chemical shifts can vary depending on the solvent and pH.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the absorption or scattering of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

The FTIR spectrum of 3-hydroxymandelic acid exhibits characteristic absorption bands corresponding to its various functional groups. A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. The O-H stretching of the phenolic and alcoholic hydroxyl groups also contributes to this region. A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the carboxylic acid. The C-O stretching vibrations and O-H bending vibrations give rise to bands in the fingerprint region (below 1500 cm⁻¹), which are unique to the molecule.

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of 3-hydroxymandelic acid would also show characteristic bands for the various functional groups. Aromatic ring vibrations are often strong in Raman spectra. The combination of FTIR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | Stretching | ~1700 |

| C-O | Stretching | 1000-1300 |

| O-H | Bending | 1300-1440 |

| Aromatic C-H | Stretching | ~3000-3100 |

| Aromatic C=C | Stretching | ~1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for compounds containing chromophores, such as the aromatic ring in (+)-3-hydroxymandelic acid. The benzene (B151609) ring and its substituents give rise to characteristic absorption bands in the UV region.

UV-Vis spectroscopy can be effectively employed for reaction monitoring. For instance, in the synthesis of (+)-3-hydroxymandelic acid, the consumption of a reactant or the formation of the product can be monitored by observing the change in absorbance at a specific wavelength over time. This allows for the determination of reaction kinetics and the optimization of reaction conditions. For example, if a precursor has a different UV absorption spectrum than (+)-3-hydroxymandelic acid, the progress of the reaction can be followed by measuring the increase in absorbance at a wavelength where the product absorbs strongly and the reactant absorbs weakly. This technique is also valuable in monitoring the enzymatic synthesis of mandelic acid derivatives. rsc.org

X-ray Photoelectron Spectroscopy (XPS) in Catalyst Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the elements within a material. In the context of the synthesis of (+)-3-hydroxymandelic acid, particularly in catalytic processes, XPS is a crucial tool for characterizing the catalyst.

For example, in the enantioselective hydrogenation of a precursor to form (+)-3-hydroxymandelic acid, a heterogeneous catalyst containing a chiral modifier on a solid support might be used. XPS can be employed to:

Determine the elemental composition of the catalyst surface: This confirms the presence of the active metal and other components.

Identify the oxidation state of the active metal: The catalytic activity is often highly dependent on the oxidation state of the metal. XPS can distinguish between different oxidation states, providing insight into the active species. researchgate.netustb.edu.cn

Investigate the interaction between the metal and the support: The electronic properties of the metal can be influenced by the support material, which in turn affects its catalytic performance.

Analyze catalyst deactivation: XPS can be used to identify changes in the catalyst surface, such as poisoning or changes in oxidation state, that may lead to a loss of activity. mdpi.com

By providing detailed information about the catalyst surface, XPS helps in understanding the structure-activity relationship and in the rational design of more efficient and selective catalysts for the synthesis of (+)-3-hydroxymandelic acid.

Chromatographic Techniques for Enantiomeric Purity Assessment

Chromatographic methods are essential for separating the enantiomers of chiral compounds and for determining the enantiomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation.

For the analysis of (+)-3-hydroxymandelic acid, a sample is injected into the HPLC system and is carried through a column packed with a CSP by a mobile phase. The differential interactions between the enantiomers and the CSP cause one enantiomer to be retained longer on the column than the other, resulting in two separate peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer.

The enantiomeric excess (ee) of a sample can be calculated from the peak areas of the two enantiomers. Various types of CSPs are available, and the choice of the appropriate CSP and mobile phase composition is crucial for achieving good separation. For mandelic acid and its derivatives, polysaccharide-based CSPs are often effective. nih.gov The detection is typically performed using a UV detector, as the aromatic ring of 3-hydroxymandelic acid absorbs UV light.

| Parameter | Description |

| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | A mixture of solvents (e.g., hexane/isopropanol with an acidic modifier) |

| Detector | UV Detector |

| Result | Separation of (+) and (-) enantiomers into two distinct peaks |

| Quantification | Enantiomeric excess (ee) calculated from peak areas |

Ligand-Exchange Capillary Electrochromatography (CEC)

Ligand-exchange Capillary Electrochromatography (LE-CEC) is a powerful technique for the chiral separation of hydroxy acids like 3-Hydroxymandelic acid sigmaaldrich.com. This method combines the high separation efficiency of capillary electrophoresis with the selectivity of liquid chromatography researchgate.net.

The fundamental principle of LE-CEC involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector present in the system. Chiral recognition is achieved through the exchange of ligands in a metal complex, which acts as the chiral stationary phase or as an additive to the background electrolyte vdu.ltspringernature.com. A central metal ion, typically Copper(II) or Zinc(II), is complexed with a single enantiomer of a chiral ligand, such as L-proline, L-ornithine, or L-4-hydroxyproline vdu.ltnih.gov.

When the racemic mixture of 3-Hydroxymandelic acid passes through the capillary, its enantiomers compete to displace a stationary selector ligand, forming ternary mixed-metal complexes vdu.lt. The differing stabilities of these transient diastereomeric complexes for the (+) and (-) enantiomers lead to different migration times, enabling their separation researchgate.netmdpi.com. The enantiomer that forms the more stable complex is retained longer, resulting in effective chiral resolution. This technique has been successfully applied to the enantioseparation of various amino acids and hydroxy acids vdu.ltspringernature.com.

Table 1: Principles of Ligand-Exchange Capillary Electrochromatography for Chiral Separation

| Component | Role in Separation | Example |

|---|---|---|

| Central Metal Ion | Forms coordination complexes | Cu(II), Zn(II) |

| Chiral Selector | Provides stereoselectivity by forming diastereomeric complexes | L-proline, L-ornithine, L-4-hydroxyproline |

| Analyte Enantiomers | Compete to form ternary complexes with the chiral selector | (+)-3-Hydroxymandelic acid, (-)-3-Hydroxymandelic acid |

| Separation Mechanism | Differential stability of transient diastereomeric complexes | Different migration times for each enantiomer |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of organic acids in biological samples, including the profiling of 3-Hydroxymandelic acid in urine sigmaaldrich.comsemanticscholar.orghmdb.canih.gov. Due to the low volatility of hydroxy acids, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form suitable for GC analysis nih.gov.

The most common derivatization method for compounds containing hydroxyl and carboxylic acid functional groups is trimethylsilylation (TMS) nih.gov. In this process, active hydrogens in the -OH and -COOH groups are replaced by a trimethylsilyl (B98337) group, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This chemical modification increases the volatility and reduces the polarity of the analyte, improving its chromatographic properties.

For 3-Hydroxymandelic acid, derivatization results in the formation of its tris-trimethylsilyl (3TMS) derivative nist.gov. The resulting volatile compound can then be separated from other components in the sample by the gas chromatograph and subsequently identified and quantified by the mass spectrometer. The mass spectrometer fragments the derivatized molecule in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint for identification nih.gov. This method is widely used for the quantitative profiling of urinary organic acids to diagnose and monitor inherited metabolic diseases nih.govresearchgate.net.

Table 2: Properties of Derivatized 3-Hydroxymandelic Acid for GC-MS Analysis

| Property | 3-Hydroxymandelic Acid (Native) | 3-Hydroxymandelic acid, 3TMS derivative |

|---|---|---|

| Chemical Formula | C₈H₈O₄ | C₁₇H₃₂O₄Si₃ nist.gov |

| Molecular Weight | 168.15 g/mol sigmaaldrich.com | 384.69 g/mol nist.gov |

| Volatility | Low | High |

| Suitability for GC | Poor | Excellent |

| Derivatization Reagent | N/A | e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Mass Spectrometry (MS) for Metabolite Profiling and Identification

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique like liquid chromatography (LC-MS), is a highly sensitive and selective method for the identification and quantification of metabolites in complex biological matrices such as plasma and urine semanticscholar.orgnih.gov. 3-Hydroxymandelic acid is a known human metabolite resulting from the metabolism of adrenaline and noradrenaline, making its accurate detection crucial in clinical and metabolic studies hmdb.ca.

LC-MS allows for the analysis of polar, non-volatile compounds like 3-Hydroxymandelic acid in their native form, circumventing the need for chemical derivatization researchgate.netgoogle.com. The liquid chromatograph separates the components of a sample, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are often employed to enhance sensitivity and selectivity researchgate.netmdpi.com. In these modes, the instrument is set to detect only the specific m/z of the target analyte and its characteristic fragment ions. The Human Metabolome Database (HMDB) contains detailed mass spectral data for 3-Hydroxymandelic acid, which can be used to confirm its identity in biological samples hmdb.canih.gov. For instance, analysis of mandelic acid, a related compound, in negative SIM mode targets its molecular ion at an m/z of 151 researchgate.net. A similar targeted approach is used for 3-Hydroxymandelic acid (molecular weight 168.15) and its isomers nih.gov. This methodology is invaluable for metabolomic profiling and the identification of biomarkers associated with various physiological and pathological states nih.govulster.ac.uk.

Table 3: Mass Spectrometry Data for Identification of Mandelic Acid Metabolites

| Compound | Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|---|

| Mandelic Acid | LC-MS | Negative SIM | 151 researchgate.net | Not specified in search results |

| 3-Hydroxymandelic acid | LC-MS/MS | Negative | 167.03 (M-H)⁻ | 121.02995, 93.03383 nih.gov |

| Hippuric Acid | LC-MS | Negative SIM | 178 researchgate.net | Not specified in search results |

| o-Methylhippuric Acid | LC-MS | Negative SIM | 192 researchgate.net | Not specified in search results |

Computational and Theoretical Investigations of + 3 Hydroxymandelic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the behavior of molecules at an electronic level. For (+)-3-Hydroxymandelic acid, these methods reveal key aspects of its structure and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating parameters that describe chemical reactivity.

Studies on 3-hydroxymandelic acid have utilized the B3LYP method combined with the 6-311++G(d,p) basis set to optimize its structure and calculate various parameters. This level of theory is well-regarded for providing a good balance between computational cost and accuracy for organic molecules. The optimization process determines the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. For 3-hydroxymandelic acid, calculations have determined the energy and dipole moments for its optimized structure, which are crucial for understanding its stability and polarity.

The reactivity of the molecule can be inferred from calculated thermodynamic parameters and the distribution of the electron charge, which highlights the regions of the molecule most likely to engage in chemical reactions.

Calculated Energy and Dipole Moment for 3-Hydroxymandelic Acid

| Parameter | Value |

|---|---|

| Energy (Hartree) | -609.9703 |

| Dipole Moment (Debye) | 2.1891 |

The aromaticity of the phenyl ring in 3-hydroxymandelic acid is a key feature influencing its stability and electronic properties. Aromaticity can be quantified using several computed indices, including the Harmonic Oscillator Model of Aromaticity (HOMA), the I6 index, and the Bird's Aromaticity Index (BAC), all of which are based on the molecule's calculated bond lengths.

Computational analyses show that the aromaticity of 3-hydroxymandelic acid is slightly reduced compared to unsubstituted mandelic acid. This reduction is attributed to the presence of the hydroxyl group on the aromatic ring, which perturbs the π-electron system. The distribution of electronic charge in the aromatic ring confirms this observation. Despite this reduction, the molecule retains significant aromatic character. The aromaticity of the studied compounds follows the series: Mandelic acid > 3-hydroxymandelic acid > 3,4-dihydroxymandelic acid > 4-hydroxy-3-methoxy mandelic acid.

Calculated Aromaticity Indices for 3-Hydroxymandelic Acid (Gas Phase)

| Aromaticity Index | Value |

|---|---|

| HOMA | 0.978 |

| I6 | 0.929 |

| BAC | 0.914 |

Thermochemical parameters provide quantitative measures of a molecule's reactivity and are crucial for understanding reaction mechanisms. For 3-hydroxymandelic acid, these parameters have been calculated to describe its antioxidant potential by elucidating the mechanisms of its reaction with free radicals. The relevant parameters include:

Bond Dissociation Enthalpy (BDE): The enthalpy change required to break a bond homolytically. Lower BDE values for an O-H bond indicate a greater ability to donate a hydrogen atom.

Ionization Potential (IP): The energy required to remove an electron from a molecule. A lower IP value suggests the molecule can more easily donate an electron.

Proton Dissociation Enthalpy (PDE): The enthalpy change for the deprotonation of the molecule.

Proton Affinity (PA): The negative of the enthalpy change for the protonation of the molecule.

Electron Transfer Enthalpy (ETE): The enthalpy change associated with the transfer of an electron.

These values were calculated for 3-hydroxymandelic acid in the gas phase, providing insight into its intrinsic reactivity.

Calculated Thermochemical Parameters for 3-Hydroxymandelic Acid (Gas Phase)

| Parameter | Value (kJ/mol) |

|---|---|

| BDE | 383.03 |

| IP | 838.29 |

| PDE | 1406.88 |

| PA | 1445.69 |

| ETE | 339.69 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. For 3-hydroxymandelic acid, the HOMO and LUMO energies, and the corresponding energy gap, have been calculated using DFT. These calculations show that the introduction of hydroxyl groups to the mandelic acid structure reduces the HOMO-LUMO gap, which can lead to a change in the distribution of electronic charge in the aromatic ring.

Calculated Frontier Molecular Orbital Energies for 3-Hydroxymandelic Acid (Gas Phase)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.52 |

| ELUMO | -0.78 |

| ΔE (Gap) | 5.74 |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecule, typically a protein or enzyme. These methods are invaluable in drug discovery and for understanding biological processes.

While specific molecular docking and dynamics studies focusing exclusively on (+)-3-hydroxymandelic acid are not extensively documented in the searched literature, research on closely related mandelic acid derivatives provides a strong basis for how such modeling would be approached. Mandelic acid is a known substrate in several biochemical pathways, and its derivatives are metabolites of important biological molecules.

Molecular Docking: This technique would be used to predict the preferred binding orientation of (+)-3-hydroxymandelic acid within the active site of a target enzyme, such as mandelate (B1228975) dehydrogenase or hydroxymandelate synthase. The process involves generating a multitude of possible conformations of the ligand within the enzyme's binding pocket and scoring them based on their energetic favorability. Docking studies on mandelic acid analogues have successfully identified key interactions, such as coordination with catalytic metal ions (e.g., zinc in aminopeptidase (B13392206) N) and hydrogen bonding with active site residues, which are crucial for inhibitory activity or substrate recognition. For example, simulations of mandelic acid enantiomers with the vancomycin (B549263) chiral stationary phase revealed differences in binding energies of approximately 0.2 kcal/mol, explaining their chromatographic separation.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic behavior of the enzyme-ligand complex over time. These simulations provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the network of interactions (like hydrogen bonds) that stabilize the complex. MD simulations can also be used to model the conformational changes that occur within an enzyme upon substrate binding or product release, offering a more complete picture of the catalytic cycle. For instance, computational studies on hydroxymandelate synthase have used MD simulations to model the enzyme-substrate complex, which then serves as a starting point for quantum chemical calculations of the reaction mechanism.

Elucidation of Active Site Architecture and Catalytic Mechanisms

Computational studies have been instrumental in understanding the enzymatic production of hydroxymandelic acids. A key enzyme in this context is hydroxymandelate synthase (HMS), a non-heme Fe(II)-dependent dioxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to (S)-4-hydroxymandelate. researchgate.net While this is a different isomer, the computational and structural insights derived from HMS are directly relevant to understanding the biosynthesis of related compounds like 3-hydroxymandelic acid.

Computational modeling, often in conjunction with X-ray crystallography, has provided detailed pictures of the HMS active site. The crystal structure of hydroxymandelate synthase reveals a fold comprising two β-barrel domains. nih.gov One of these domains houses the characteristic His/His/acid metal-coordination motif (facial triad) common to many Fe(II)-dependent oxygenases. nih.gov The active site of HMS is notably smaller than that of the related enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which uses the same substrates but produces a different product. nih.gov This size difference is a critical determinant of the reaction outcome.

Molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations are used to model how the substrate, such as an aryl pyruvate (B1213749), binds within the active site and interacts with key residues. These studies suggest a mechanism that begins with the oxidative decarboxylation of the pyruvate substrate, followed by an intramolecular hydroxylation. researchgate.netresearchgate.net In the case of HMS, this hydroxylation occurs at the benzylic carbon. researchgate.net Computational models indicate that the orientation of the substrate within the active site, governed by interactions with specific amino acid residues, is crucial for determining the site of hydroxylation. nih.gov For example, modeling suggests that a serine residue (Ser201) forms a hydrogen bond with the p-hydroxyl group of the substrate, helping to position it correctly for the subsequent reaction. nih.gov

Substrate docking simulations on engineered enzymes, such as hydroxymandelate oxidase, further highlight the role of specific residues. acs.org Mutations can reorient cofactors or introduce new hydrogen bonds with the substrate's carboxylate group, thereby enhancing binding and catalytic efficiency. acs.org These computational insights are vital for protein engineering efforts aimed at creating novel biocatalysts.

Table 1: Key Residues and Components in the Hydroxymandelate Synthase (HMS) Active Site and Their Proposed Functions

| Component/Residue | Proposed Function in Catalysis | Source |

|---|---|---|

| Fe(II) Ion | Binds molecular oxygen and activates it for the hydroxylation reaction. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| His/His/Acid Motif | Coordinates the catalytic Fe(II) ion (facial triad). nih.gov | nih.gov |

| Ser201 | Forms a hydrogen bond with the substrate's hydroxyl group, aiding in proper substrate orientation. nih.gov | nih.gov |